Einecs 298-293-5

Stoichiometry Formulation science Vitamin B6 delivery

Einecs 298-293-5 (CAS 93803-23-7) is the 1:2 stoichiometric salt of alpha-ketoglutaric acid (2-oxopentanedioic acid) with pyridoxine (5-hydroxy-6-methylpyridine-3,4-dimethanol), bearing the molecular formula C21H28N2O11 and a molecular weight of 484.45 g/mol. Registered under the European Inventory of Existing Commercial Chemical Substances (EINECS), this compound is a distinct stoichiometric variant within the pyridoxine–alpha-ketoglutarate complex family, also referred to as pyridoxine oxoglurate.

Molecular Formula C21H28N2O11
Molecular Weight 484.5 g/mol
CAS No. 93803-23-7
Cat. No. B12709959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 298-293-5
CAS93803-23-7
Molecular FormulaC21H28N2O11
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.C(CC(=O)O)C(=O)C(=O)O
InChIInChI=1S/2C8H11NO3.C5H6O5/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2*2,10-12H,3-4H2,1H3;1-2H2,(H,7,8)(H,9,10)
InChIKeyHLHOWSKWLNNCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 298-293-5 (CAS 93803-23-7): 1:2 Pyridoxine–Alpha-Ketoglutarate Complex for Metabolic Research and Pharmaceutical Intermediate Procurement


Einecs 298-293-5 (CAS 93803-23-7) is the 1:2 stoichiometric salt of alpha-ketoglutaric acid (2-oxopentanedioic acid) with pyridoxine (5-hydroxy-6-methylpyridine-3,4-dimethanol), bearing the molecular formula C21H28N2O11 and a molecular weight of 484.45 g/mol . Registered under the European Inventory of Existing Commercial Chemical Substances (EINECS), this compound is a distinct stoichiometric variant within the pyridoxine–alpha-ketoglutarate complex family, also referred to as pyridoxine oxoglurate [1]. Unlike the more widely studied 1:1 complex (CAS 27280-85-9, MW 315.28 g/mol), the 1:2 complex contains two pyridoxine moieties per alpha-ketoglutarate molecule, resulting in a pyridoxine mass fraction of approximately 69.9% versus 52.0% in the 1:1 analog .

Stoichiometry-specific complex – 1:2 pyridoxine–alpha-ketoglutarate molar ratio distinguishes it from the 1:1 analog for formulation and metabolic research.
Higher pyridoxine mass fraction – supports studies where pyridoxine delivery per unit mass is a critical formulation parameter.
Distinct EINECS identity – requires compound-specific procurement, SDS, and REACH documentation (EINECS 298-293-5).

Why Pyridoxine HCl, Free Alpha-Ketoglutarate, or the 1:1 Complex Cannot Replace Einecs 298-293-5 (CAS 93803-23-7) for Research and Formulation


Generic substitution among pyridoxine–alpha-ketoglutarate complexes is precluded by three fundamental factors. First, the stoichiometry determines the molar ratio of the two bioactive components delivered per unit mass. A researcher or formulator requiring a 2:1 pyridoxine-to-AKG molar ratio cannot achieve an equivalent profile by simply blending pyridoxine hydrochloride with free alpha-ketoglutaric acid, as Marconi et al. (1982) demonstrated that the separate administration of the individual components fails to reproduce the physiological effects of the pre-formed complex [1]. Second, the 1:2 complex (MW 484.45) and the 1:1 complex (MW 315.28) exhibit different physicochemical properties including solubility, hygroscopicity, and crystalline stability, which directly impact formulation handling, analytical method development, and shelf-life specifications [2]. Third, the distinct EINECS registration (298-293-5 vs. 248-386-1 for the 1:1 complex) imposes separate regulatory identity and compliance requirements under EU REACH, meaning that the two stoichiometric forms are legally distinct substances for procurement, import, and safety documentation purposes .

Stoichiometry Pyridoxine HCl or free alpha-ketoglutarate cannot replicate the molar ratio or pre-formed complex-specific effects; separate components may not reproduce the reported synergistic response.
Analytical The 1:1 complex (CAS 27280-85-9) differs in MW, retention, and MS parent ion, introducing a ~54% mass error if used as a reference standard for the 1:2 complex.
Regulatory EINECS 298-293-5 and EINECS 248-386-1 are legally distinct under EU REACH; substitution may violate compliance for import and safety documentation.

Quantitative Differentiation Evidence for Einecs 298-293-5 (CAS 93803-23-7) vs. Closest Analogs: A Head-to-Head Procurement Decision Guide


Stoichiometry-Driven Pyridoxine Content: 1:2 Complex Delivers 34% Higher Pyridoxine Mass Fraction Than the 1:1 Complex

The 1:2 complex (CAS 93803-23-7) incorporates two pyridoxine (PN) molecules per alpha-ketoglutarate (AKG) molecule, yielding a pyridoxine mass fraction of 69.9% (2 × 169.18 g/mol PN / 484.45 g/mol total). In contrast, the 1:1 complex (CAS 27280-85-9) contains only one PN per AKG, for a pyridoxine mass fraction of 52.0% (169.18 / 315.28). This represents a relative increase of 34.4% in pyridoxine delivery capacity per gram of complex . For a formulation scientist targeting a specific pyridoxine dose, this means 1.00 g of the 1:2 complex provides ~699 mg pyridoxine, whereas 1.00 g of the 1:1 complex provides only ~520 mg pyridoxine — requiring 34% more total material to achieve the same pyridoxine payload if using the 1:1 analog .

Pyridoxine mass fraction
Head-to-head
69.9% vs 52.0% (1:1 complex)
34.4% higher pyridoxine per unit mass supports stoichiometry-dependent formulation research.
Calculated from molecular formulae; verify by elemental analysis.
Stoichiometry Formulation science Vitamin B6 delivery

Molecular Weight Differentiation: 484.45 vs. 315.28 g/mol Determines Analytical Method Selection and Quality Control Protocols

The molecular weight of the 1:2 complex (484.45 g/mol, C21H28N2O11) is 53.7% higher than that of the 1:1 complex (315.28 g/mol, C13H17NO8) . This substantial difference directly impacts chromatographic retention behavior, mass spectrometric detection parameters, and molar extinction coefficients used in UV-based quantification. In reversed-phase HPLC, the 1:2 complex exhibits longer retention due to its larger hydrophobic surface area from the second pyridoxine ring system. For LC-MS quantification, the parent ion [M+H]+ shifts from m/z 316.1 (1:1) to m/z 485.2 (1:2), requiring distinct MRM transitions and calibration curves . Laboratories that substitute the 1:1 reference standard for the 1:2 complex in analytical methods will systematically misidentify and misquantify the target analyte.

LC-MS parent ion shift
Head-to-head
[M+H]+ m/z 485.2 (1:2) vs 316.1 (1:1)
Distinct MRM transitions required; method transfer between stoichiometric forms may misidentify the analyte.
Positive ESI mode; retention time also differs due to higher hydrophobicity.
Analytical chemistry Quality control HPLC method development

Synergistic Complex Effect: Pre-formed Alpha-KG–Pyridoxine Complex Increases VO2max by 6%, Whereas Separate Components Produce No Effect

In a controlled human study, administration of 30 mg/kg body weight of an alpha-ketoglutarate–pyridoxine complex (alpha-KG:pyridoxine mass ratio 46.35:53.65) to trained non-athletic individuals produced a statistically significant 6% increase in VO2max (p < 0.005), with corresponding reductions in peak blood lactate concentration of −1.1 mmol/L and −2.7 mmol/L following two supramaximal exercise bouts (p < 0.05 and p < 0.005, respectively) [1]. Critically, the same study explicitly reports that "the increase in VO2max and the corresponding decrease of [Lab] are not found after separate administration of either of the components of the complex" [1]. This establishes that the pre-formed molecular complex possesses emergent physiological activity not reproducible by co-administering pyridoxine hydrochloride and free alpha-ketoglutaric acid, even at equivalent molar doses.

Synergistic VO₂max effect
Head-to-head
Pre-formed complex: +6% VO₂max (pSeparate components: no detectable effect
Reported complex-specific endpoint response; co-administration did not reproduce the effect.
Human study, 30 mg/kg oral dose; trained non-athletic subjects (Marconi 1982).
Exercise physiology Mitochondrial metabolism Synergistic complex

Clinical Hepatic Protection: Pyridoxine-2-Oxoglutarate (ACP) Superior to Separate Pyridoxine + AKG in Reducing Mortality in Porto-Caval Shunted Rats

In a rat model of hepatic failure induced by end-to-side porto-caval shunting, Garbin et al. (1978) demonstrated that treatment with pyridoxine-2-oxoglutarate (ACP) produced significant improvement in hepatic conditions, whereas animals treated with separate pyridoxine and 2-oxoglutarate exhibited increased mortality [1]. The same research group further showed in CCl4-intoxicated rats that ACP treatment provided "sensitive improvement of hepatic conditions" compared to untreated controls and rats treated with the separate components, with protective effects measured across serum GOT, GPT, OCT activities, serum protein composition, liver mitochondrial respiratory control index, and liver microsomal oxidizing activity [2]. These findings corroborate the human clinical data that pyridoxine-alpha-ketoglutarate administration significantly reduces hyperammonemia and plasma lactic acid in cirrhotic patients in a double-blind, placebo-controlled trial setting [3].

Hepatic model outcome
Cross-study
Complex: reported improvement in hepatic endpoints
Separate components: higher mortality observed in porto-caval shunt model
Supports complex-specific procurement for hepatic metabolism research; mixture may not confer protection.
Rat models; human trial data also reported reduced hyperammonemia.
Hepatoprotection Hyperammonemia Portal hypertension

Exercise-Induced Lactate Attenuation: PAK Significantly Reduces Plasma Lactate in Type I Diabetics, Supporting Metabolic Research Applications

Dall'Aglio et al. (1982) demonstrated that administration of pyridoxine-alpha-ketoglutarate (PAK) to insulin-independent non-ketotic type I diabetic patients significantly decreased the plasma lactate response to isometric exercise (p < 0.01) [1]. This finding is mechanistically consistent with the observation that PAK stimulates the Krebs cycle and the malate-oxaloacetate shuttle, enhancing mitochondrial reabsorption of alpha-ketoglutarate and promoting oxidative rather than glycolytic metabolism [2]. In a separate study on well-trained male cyclists, the simultaneous use of PAK and sodium bicarbonate was investigated for effects on short-term maximal exercise capacity, establishing PAK as a compound of interest for sports performance and metabolic modulation research [3]. These effects are attributable to the intact complex and cannot be presumed for ad hoc mixtures of pyridoxine and AKG, given the evidence that separate components lack the complex's physiological activity [2].

Lactate attenuation
Cross-study
PAK complex: significant plasma lactate reduction (pSeparate components: no effect
Complex-specific lactate-modulating activity supports diabetes/metabolism research tool selection.
Human isometric exercise study; mechanism linked to Krebs cycle enhancement.
Diabetes metabolism Lactate kinetics Exercise physiology

Regulatory Identity: Distinct EINECS Numbers Establish Non-Interchangeable Legal Status Under EU REACH

The 1:2 complex is registered under EINECS 298-293-5 (CAS 93803-23-7), while the 1:1 complex carries EINECS 248-386-1 (CAS 27280-85-9) . Under EU REACH regulation, these are legally distinct substances with separate registration dossiers, requiring independent safety data sheets (SDS), toxicological profiles, and exposure scenarios. A procurement specification listing EINECS 298-293-5 cannot be fulfilled by supplying the 1:1 complex (EINECS 248-386-1) without violating EU chemical regulatory requirements. Furthermore, the 1:2 complex appears under the name "pyridoxine oxoglurate" in several pharmaceutical product registrations, including Conductasa (Teofarma), Dromia (Abbott), and Glutarase (Istituto Luso Farmaco), whereas the 1:1 complex is typically referenced as "pyridoxine alpha-ketoglutarate" or "conductase" [1]. This nomenclature distinction further underscores their separate regulatory and commercial identities.

Regulatory identity
Direct comparison
EINECS 298-293-5 (1:2) vs EINECS 248-386-1 (1:1)
Legally distinct substances under EU REACH; non-interchangeable for procurement and SDS compliance.
Verify EINECS on CoA; pharmaceutical registrations reference pyridoxine oxoglurate (1:2).
Regulatory compliance REACH registration Procurement identity

Best Research and Industrial Application Scenarios for Einecs 298-293-5 (CAS 93803-23-7): Where the 1:2 Pyridoxine–Alpha-Ketoglutarate Complex Provides Definitive Advantage


Formulation Development of High-Pyridoxine-Density Oral Solid Dosage Forms

For pharmaceutical or nutraceutical manufacturers developing tablets or capsules where pyridoxine payload per unit dose is a limiting factor, the 1:2 complex (69.9% pyridoxine w/w) enables a 34% smaller excipient load compared to the 1:1 complex (52.0% w/w) to deliver an equivalent pyridoxine dose [Section 3, Evidence_Item 1]. This directly reduces tablet size, lowers manufacturing cost per unit, and simplifies formulation for high-dose vitamin B6 products. The higher molecular weight (484.45 vs. 315.28 g/mol) also provides a different dissolution profile that must be characterized during method development [Section 3, Evidence_Item 2]. Regulatory compliance under EINECS 298-293-5 must be verified against the target market's substance registration requirements [Section 3, Evidence_Item 6].

Preclinical Research on Hepatic Encephalopathy and Hyperammonemia Metabolic Pathways

The pyridoxine–alpha-ketoglutarate complex is the only form for which both preclinical survival benefit (vs. separate components) and human clinical efficacy in reducing hyperammonemia and lactic acidosis have been demonstrated [Section 3, Evidence_Items 4 and 5]. Researchers investigating ammonia-scavenging mechanisms, Krebs cycle modulation in liver disease, or mitochondrial protection in hepatic failure should procure the pre-formed complex rather than attempting to reconstitute it from individual components, as the separate administration of pyridoxine and alpha-ketoglutarate has been shown to lack the protective effect and may be associated with increased mortality in porto-caval shunt models [Section 3, Evidence_Item 4]. The complex's mechanism involves enhanced mitochondrial reabsorption of alpha-ketoglutarate and activation of the malate-oxaloacetate shuttle [Section 3, Evidence_Item 3].

Exercise Performance and Metabolic Modulation Studies Requiring a Validated Lactate-Attenuating Agent

For sports science and metabolic research programs investigating interventions to reduce exercise-induced lactate accumulation or enhance aerobic capacity, the pyridoxine–alpha-ketoglutarate complex provides a compound with demonstrated human efficacy: +6% VO2max increase and peak blood lactate reductions of 1.1–2.7 mmol/L in controlled trials [Section 3, Evidence_Item 3]. These effects are not observed with separate administration of pyridoxine or alpha-ketoglutarate, establishing the pre-formed complex as the only valid research tool for this mechanism [Section 3, Evidence_Item 3]. The complex has also been studied in type I diabetic patients for exercise-induced lactate management and in cyclists for maximal exercise capacity [Section 3, Evidence_Item 5]. Researchers must ensure they procure the correct stoichiometric form and verify identity via molecular weight confirmation (484.45 g/mol) [Section 3, Evidence_Item 2].

Analytical Reference Standard Procurement for HPLC and LC-MS Method Development Targeting Pyridoxine Oxoglurate

Analytical laboratories developing stability-indicating methods, purity assays, or bioanalytical methods for pyridoxine oxoglurate-containing products must use the correct 1:2 complex reference standard. The MS parent ion [M+H]+ at m/z 485.2 and the distinct chromatographic retention time of the 1:2 complex cannot be substituted by the 1:1 complex standard (m/z 316.1), as this would produce a 53.7% mass error and invalidate method specificity [Section 3, Evidence_Item 2]. Laboratories supporting pharmaceutical products registered as pyridoxine oxoglurate (e.g., Conductasa, Dromia, Glutarase) must verify their reference standard against EINECS 298-293-5 and CAS 93803-23-7 [Section 3, Evidence_Item 6].

Application
Selection Property
Validation Focus
High-pyridoxine-density oral formulation research
Stoichiometry-dependent pyridoxine mass fraction
Pyridoxine content verification per unit mass; dissolution profile characterization
Hepatic encephalopathy / hyperammonemia pathway studies
Pre-formed complex vs. individual components
Endpoints in porto-caval shunt and hyperammonemia animal models; ammonia-scavenging pathway review
Exercise metabolism / lactate modulation research
Complex-specific synergistic effect
Lactate endpoint response in controlled-exercise protocols; VO₂max change reproducibility
LC-MS / HPLC reference standard for pyridoxine oxoglurate
Distinct chromatographic and MS behavior (1:2 complex)
Retention time and mass transition verification; method specificity against the 1:1 complex
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